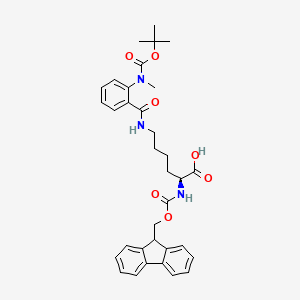

![molecular formula C24H26N2O6 B613460 Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH CAS No. 1262308-49-5](/img/structure/B613460.png)

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

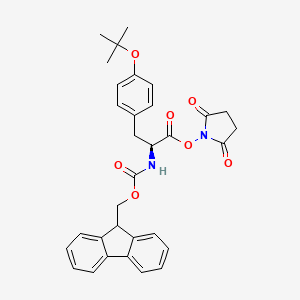

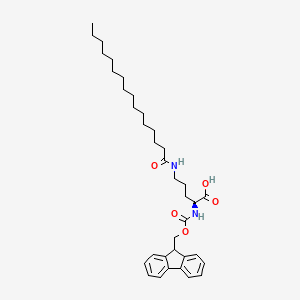

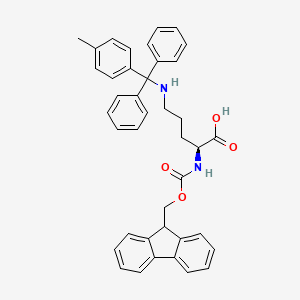

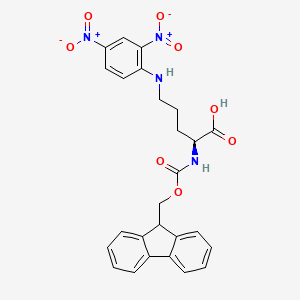

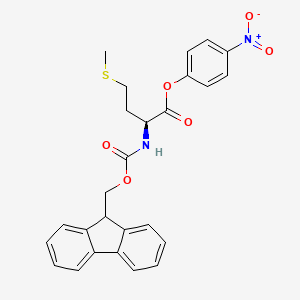

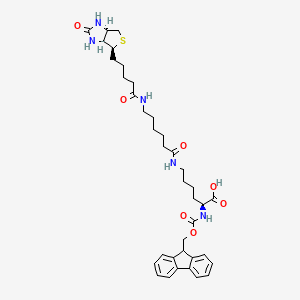

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos en fase sólida (SPPS)

“Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH” es un dipéptido pseudoproline que se utiliza como herramienta para superar la agregación y mejorar la calidad de los péptidos en la SPPS Fmoc para péptidos que contienen el motivo dipéptido Gly-Thr {svg_1}. Esto lo convierte en una herramienta valiosa en la síntesis de péptidos complejos.

Formación de hidrogel

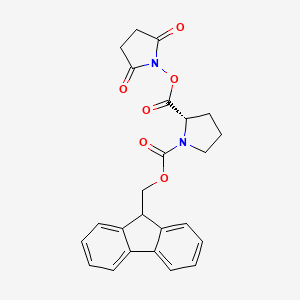

Las investigaciones han demostrado que los derivados Fmoc de ciertos péptidos, incluido “this compound”, tienen la capacidad de formar hidrogeles {svg_2}. Estos hidrogeles se forman debido al apilamiento del grupo fluorenilo, lo que permite que los péptidos se ensamblen en estructuras de lámina β con una orientación antiparalela de las cadenas β {svg_3}.

Aplicaciones biomédicas

Los hidrogeles basados en péptidos (PHG), como los formados por “this compound”, son materiales biocompatibles adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas {svg_4}. Estos incluyen la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes {svg_5}.

Ingeniería de tejidos

Se ha encontrado que los derivados Fmoc de ciertos péptidos, incluido “this compound”, son materiales potenciales para la ingeniería de tejidos {svg_6}. Por ejemplo, el hidrogel Fmoc-K3, que es más rígido, admite completamente la adhesión, supervivencia y duplicación celular {svg_7}.

Aplicaciones de bioimpresión

Los derivados Fmoc de ciertos péptidos, incluido “this compound”, se han propuesto como andamios para aplicaciones de bioimpresión {svg_8}. Esto se debe a su capacidad para formar hidrogeles autoportantes {svg_9}.

Desarrollo de materiales peptídicos

Los derivados Fmoc de ciertos péptidos, incluido “this compound”, se utilizan en el desarrollo de materiales peptídicos {svg_10}. Estos materiales se forman a través de un proceso de gelificación, permitido solo por el equilibrio correcto entre las fuerzas de agregación dentro de las secuencias de péptidos {svg_11}.

Mecanismo De Acción

Target of Action

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH, is a dipeptide The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

Its solubility in dmso is reported to be 250 mg/ml , which could potentially impact its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be significantly affected by humidity in DMSO . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability

Análisis Bioquímico

Biochemical Properties

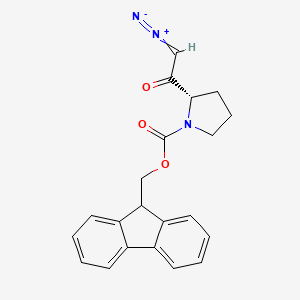

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The pseudoproline residue in the compound helps to overcome aggregation issues that are often encountered during SPPS. This interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the peptide chain and enhance its solubility .

Cellular Effects

This compound: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pseudoproline residue in the compound allows it to form stable complexes with enzymes and proteins, thereby modulating their activity. This can result in the inhibition or activation of specific enzymes, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, such as -80°C, but it can degrade over time when exposed to higher temperatures or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell signaling and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve the solubility of peptides. At high doses, it can have toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which it becomes detrimental to cellular function .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic pathways .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular environments compared to others .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular proteins. This localization is critical for its activity and function, as it allows the compound to exert its effects in the appropriate cellular context .

Propiedades

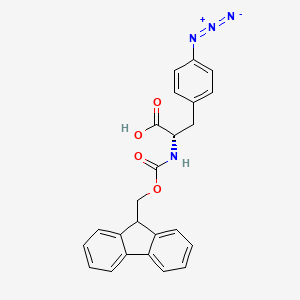

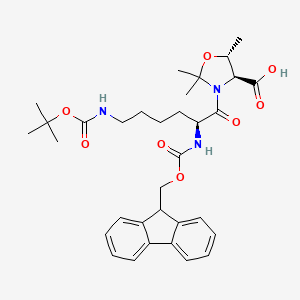

IUPAC Name |

(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZZZZUNKUMGM-SZNDQCEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)